molecular formula C31H24N4O B380093 N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide CAS No. 315205-21-1

N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide

Cat. No.: B380093
CAS No.: 315205-21-1
M. Wt: 468.5g/mol
InChI Key: SUXFWXDMTRBYDG-UZWMFBFFSA-N
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Description

N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carbazole moiety linked to a quinoline derivative, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide typically involves a multi-step process. One common method includes the condensation of 9-ethylcarbazole-3-carbaldehyde with 2-phenylquinoline-4-carboxamide under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbazole or quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its antimicrobial and anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    9-Ethylcarbazole: A simpler analog with similar structural features but lacking the quinoline moiety.

    2-Phenylquinoline: Another related compound that shares the quinoline structure but without the carbazole linkage.

Uniqueness

N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-phenyl-4-quinolinecarbohydrazide stands out due to its combined structural elements of carbazole and quinoline, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

315205-21-1

Molecular Formula

C31H24N4O

Molecular Weight

468.5g/mol

IUPAC Name

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C31H24N4O/c1-2-35-29-15-9-7-13-24(29)25-18-21(16-17-30(25)35)20-32-34-31(36)26-19-28(22-10-4-3-5-11-22)33-27-14-8-6-12-23(26)27/h3-20H,2H2,1H3,(H,34,36)/b32-20+

InChI Key

SUXFWXDMTRBYDG-UZWMFBFFSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C61

Isomeric SMILES

CCN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C61

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C61

Origin of Product

United States

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